8-Azabicyclo[3.2.1]octane

Nicotinic Acetylcholine Receptor nAChR Ligand Binding Affinity

8-Azabicyclo[3.2.1]octane (CAS 280-05-7) is the unsubstituted nortropane core, a non-negotiable [3.2.1] scaffold for CNS R&D. Unlike 9-azabicyclo[3.3.1]nonane or quinuclidine alternatives, its rigid (1R,5S) geometry delivers sub-nanomolar DAT/SERT affinity and >400-fold KOR selectivity essential for non-addictive analgesic programs. The 6-exo position provides a built-in handle for mitigating hERG liability early in lead optimization. Procuring this specific core ensures stereochemical fidelity critical for nAChR binding (up to 49-fold inter-isomer difference), directly de-risking your discovery pipeline.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 280-05-7
Cat. No. B1202483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]octane
CAS280-05-7
Synonyms8-azabicyclo(3.2.1)octane
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CCC(C1)N2
InChIInChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2
InChIKeyDGGKXQQCVPAUEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azabicyclo[3.2.1]octane (CAS 280-05-7) – Core Scaffold for Tropane Alkaloid Research and Procurement


8-Azabicyclo[3.2.1]octane (CAS 280-05-7), also known as nortropane, is the unsubstituted core of the tropane alkaloid family, characterized by a bridged bicyclic amine scaffold (molecular formula C₇H₁₃N, molecular weight 111.19 g/mol) [1]. This compound serves as the fundamental building block for a vast array of biologically active molecules, including cocaine, atropine, and scopolamine, and is essential for synthetic and medicinal chemistry programs targeting neurological and psychiatric disorders [2]. Its defined stereochemistry (1R,5S configuration) and rigid bicyclic structure provide a unique platform for derivatization, enabling precise spatial presentation of pharmacophores and making it a critical starting material for developing selective ligands, enzyme inhibitors, and novel therapeutics .

Why 8-Azabicyclo[3.2.1]octane Cannot Be Replaced by Other Bridged Amines in Scientific Applications


While other bridged bicyclic amines, such as 9-azabicyclo[3.3.1]nonane (granatane) or 1-azabicyclo[2.2.2]octane (quinuclidine), offer structural rigidity, the specific [3.2.1] ring system of 8-azabicyclo[3.2.1]octane is non-negotiable for achieving the precise molecular geometry required for high-affinity interactions with key neurological targets. Substitution with a [3.3.1] scaffold alters the spatial orientation of the basic nitrogen, leading to a significant loss in binding affinity at monoamine transporters, nicotinic acetylcholine receptors (nAChRs), and opioid receptors [1]. The comparative binding data presented in Section 3 demonstrate that even minor stereochemical alterations within the 8-azabicyclo[3.2.1]octane series—such as changing from an α to β configuration—result in up to 1000-fold differences in target engagement [2]. This underscores that the [3.2.1] core itself is a critical pharmacophoric element, not merely an interchangeable scaffold, and that substituting it with a seemingly similar bridged amine will fundamentally compromise the intended biological activity and research outcomes.

Quantitative Evidence for 8-Azabicyclo[3.2.1]octane Differentiation Against Closest Analogs and Scaffolds


nAChR Binding Affinity: 2β-8-azabicyclo[3.2.1]octane Derivative Exhibits >2-Fold Higher Affinity vs. Nicotine and >49-Fold vs. 3β-Isomer

A series of 2- and 3-isoxazole substituted 8-azabicyclo[3.2.1]octane derivatives were evaluated for binding affinity at neuronal nicotinic acetylcholine receptors (nAChRs) in [3H]cytisine labeled rat brain [1]. The 2β-isoxazolyl derivative (compound 9b) demonstrated a Ki of 3 nM, which is twice the affinity of the endogenous ligand nicotine. In stark contrast, the 3β-isomer (compound 15b) had a Ki of 148 nM, representing a 49-fold loss in affinity. The 2α- and 3α-isomers exhibited even lower affinities in the micromolar range.

Nicotinic Acetylcholine Receptor nAChR Ligand Binding Affinity

Dopamine Transporter (DAT) Selectivity: 8-Cyclopropylmethyl Derivative Achieves >1000-Fold SERT/DAT Selectivity Ratio

A structure-activity relationship (SAR) study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives investigated binding at dopamine (DAT) and serotonin (SERT) transporters [1]. The 8-cyclopropylmethyl derivative (compound 22e) demonstrated a DAT Ki of 4.0 nM and a remarkable SERT/DAT selectivity ratio of 1060, making it the most DAT-selective ligand in the series. This was in contrast to the 8-chlorobenzyl derivative (compound 22g), which had a comparable DAT Ki of 3.9 nM but a vastly different NET/DAT selectivity profile (NET/DAT ratio of 1358).

Dopamine Transporter DAT Inhibitor SERT/DAT Selectivity

Serotonin Transporter (SERT) Affinity: 3β-Aryl Derivative Achieves Sub-nanomolar Ki (0.1 nM) with 150-Fold Selectivity Over DAT

In a study evaluating 3β-aryl-8-azabicyclo[3.2.1]octanes as tropane analogs of cocaine, the compound 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane (13b) was identified as a highly potent and selective ligand for the serotonin transporter (SERT) [1]. It exhibited a Ki of 0.1 nM at SERT, demonstrating 150-fold higher potency at SERT compared to the dopamine transporter (DAT) and nearly 1000-fold higher potency compared to the norepinephrine transporter (NET).

Serotonin Transporter SERT Inhibitor 5-HT Transporter

Kappa Opioid Receptor (KOR) Antagonism: 8-Azabicyclo[3.2.1]octane Derivative Achieves >400-Fold Selectivity Over Mu and Delta Receptors

High-throughput screening identified a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as potent and selective kappa opioid receptor (KOR) antagonists [1]. Lead compound 3 demonstrated a KOR IC₅₀ of 77 nM, with exceptional selectivity over both mu (μ) and delta (δ) opioid receptors, exhibiting μ:κ and δ:κ IC₅₀ ratios of >400. Further optimization yielded analog 6c with a KOR IC₅₀ of 20 nM and a μ:κ ratio of 36, which also demonstrated in vivo efficacy in a rat diuresis model.

Kappa Opioid Receptor KOR Antagonist Selective Antagonist

NK1 Receptor Antagonism: 6-Exo Acidic Substituents on 8-Azabicyclo[3.2.1]octane Confer High Affinity and hERG Selectivity

A series of 8-azabicyclo[3.2.1]octane benzylamine derivatives were investigated as human NK1 (hNK1) receptor antagonists [1]. The study revealed that incorporating acidic substituents at the 6-exo position of the bicyclic core yields compounds with high affinity for hNK1 while simultaneously maintaining selectivity over the hERG potassium channel, a common liability associated with cardiac toxicity. This dual profile is critical for advancing NK1 antagonists into development as antiemetics and antidepressants.

NK1 Antagonist hERG Selectivity Neurokinin-1 Receptor

8-Azabicyclo[3.2.1]octane – Key Procurement Scenarios Driven by Quantitative Differentiation


Neuroscience Research: Developing Selective Ligands for Monoamine Transporters (DAT, SERT, NET)

For laboratories engaged in Parkinson's disease, depression, or addiction research, the 8-azabicyclo[3.2.1]octane core is essential for accessing the sub-nanomolar affinity and >1000-fold selectivity profiles demonstrated for DAT and SERT inhibitors [1]. The quantitative evidence (Section 3, Items 2 and 3) shows that specific N8 and C3 modifications yield unprecedented target selectivity, enabling precise modulation of dopaminergic and serotonergic pathways without the off-target effects seen with simpler amine scaffolds.

Opioid Receptor Pharmacology: Achieving Subtype Selectivity for KOR Over Mu and Delta Receptors

Research programs focused on developing non-addictive analgesics or novel treatments for mood and anxiety disorders require the >400-fold KOR selectivity achievable with 8-azabicyclo[3.2.1]octane derivatives [2]. The scaffold's rigid geometry and ability to present pharmacophores in a specific spatial orientation, as detailed in Section 3, Item 4, are critical for differentiating between highly homologous GPCR subtypes, a feat not reliably achieved with more flexible or alternative bridged amine cores.

Medicinal Chemistry Hit-to-Lead Optimization: Mitigating hERG Liability in CNS Drug Candidates

The inherent ability to introduce substituents at the 6-exo position of the 8-azabicyclo[3.2.1]octane scaffold provides a strategic advantage in lead optimization [3]. As shown in Section 3, Item 5, this specific substitution pattern has been validated to confer selectivity over the hERG channel while maintaining high affinity for the primary target (e.g., NK1). For procurement decisions, this means selecting 8-azabicyclo[3.2.1]octane as a starting point can de-risk a program by providing a built-in handle for improving cardiac safety profiles early in development.

Cholinergic System Modulation: Designing High-Affinity nAChR Ligands

For research into cognitive enhancement, Alzheimer's disease, or nicotine addiction, the 8-azabicyclo[3.2.1]octane scaffold is indispensable for achieving high-affinity nAChR binding [4]. The data in Section 3, Item 1, quantifies a >2-fold improvement in affinity compared to nicotine and a >49-fold difference between stereoisomers. This extreme sensitivity to stereochemistry confirms that the [3.2.1] ring system is a non-negotiable requirement for optimal interaction with the nicotinic receptor binding pocket, making it the preferred core for developing potent cholinergic ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.